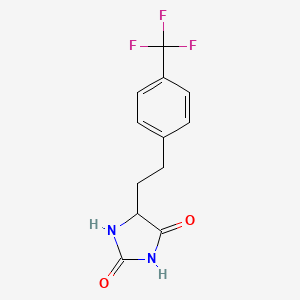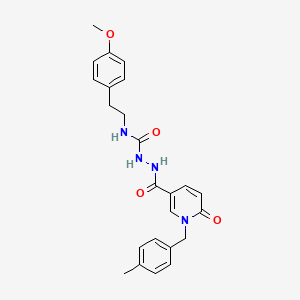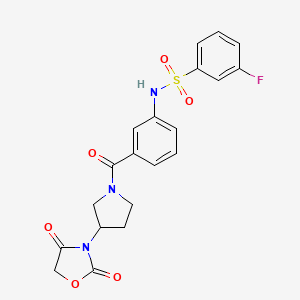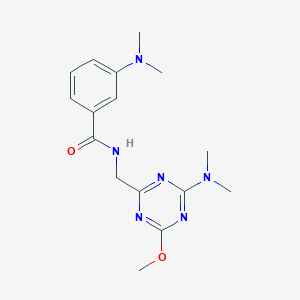![molecular formula C15H14Cl2N4O2S B2523779 8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-35-2](/img/structure/B2523779.png)
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, also known as Theophylline, is a methylxanthine drug that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. In addition to its clinical applications, Theophylline has been extensively studied for its biochemical and physiological effects, making it an important tool in scientific research.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Efficient Synthesis of Dithiazolidine Diones : The synthesis of 1,2,4-dithiazolidine-3,5-diones, which share structural similarities with the compound , demonstrates the utility of such structures in peptide and glycopeptide synthesis. These heterocycles serve as amino protecting groups and sulfurization reagents, highlighting the versatility of sulfur-containing compounds in organic synthesis (Barany et al., 2005).
Reactivity of Methylthiopurinones : Research on 6-methylthiopurin-8-ones, closely related to the target compound, explores their conversion to sulphones and investigates their chemical behavior. This study provides insights into the reactivity of sulfur-modified purines, which can inform applications in medicinal chemistry and drug design (Bergmann et al., 1974).
Sulfur-Transfer Agents : The preparation of sulfur-transfer agents, including those related to the compound of interest, underscores the importance of sulfur-containing molecules in synthetic chemistry. These agents facilitate the introduction of sulfur into various molecular frameworks, broadening the scope of chemical syntheses (Klose et al., 1997).
Potential Biological Applications
Antiproliferative and Antifungal Activities : Compounds structurally related to the target molecule have been evaluated for their antiproliferative and antifungal properties. Notably, certain derivatives exhibited potent activity against human cervical cancer cells and fungi, suggesting potential therapeutic applications (Tandon et al., 2009).
Herbicide Intermediate Synthesis : The synthesis of intermediates for novel herbicides, which share structural motifs with the compound , highlights the potential of such molecules in the development of agricultural chemicals. Efficient synthetic routes contribute to the discovery of new herbicidal agents (Hosokawa & Yoshida, 2003).
Propiedades
IUPAC Name |
8-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-19-12-11(13(22)21(3)15(23)20(12)2)18-14(19)24-7-8-4-5-9(16)6-10(8)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIIQGFZIMTOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)
![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)
![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)